1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole class of heterocycles. Its chemical structure includes a benzyl group, a chloro substituent, and a carboxylic acid functional group, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals. The compound is recognized for its ability to act as a building block in the synthesis of more complex molecules.
The compound can be obtained through various synthetic routes, typically involving the cyclization of hydrazine derivatives with appropriate carbonyl compounds. Its molecular formula is , with a molecular weight of 236.65 g/mol .
1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid falls under the category of heterocyclic compounds, specifically pyrazoles. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) and is further categorized as a chlorinated organic compound due to the chloro substituent.
The synthesis of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid can be achieved through several methods:
The synthesis may involve steps such as:
The molecular structure of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid features:
| Property | Value |
|---|---|
| CAS Number | 2503203-97-0 |
| Molecular Formula | C11H9ClN2O2 |
| Molecular Weight | 236.65 g/mol |
| IUPAC Name | 1-benzyl-4-chloropyrazole-3-carboxylic acid |
| InChI Key | GEEQNQYUIICVSC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)Cl |
1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and concentration of reagents to optimize yields.
The mechanism of action for 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The compound's unique structure allows it to bind selectively to these targets, potentially inhibiting their activity or modulating their function. The specific pathways engaged depend on the biological context and target molecules involved .
The physical properties include:
Key chemical properties include:
Relevant data on stability and reactivity should be evaluated based on experimental conditions .
1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic acid has several scientific applications:
Pyrazole carboxylic acid derivatives represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocycles. Characterized by a five-membered ring with two adjacent nitrogen atoms, these compounds exhibit unique electronic properties that facilitate extensive molecular interactions. The core pyrazole scaffold demonstrates remarkable stability due to its aromatic character, which arises from a 6π-electron system delocalized across the ring atoms [9]. Within this chemical class, 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid exemplifies strategic functionalization through benzylation at N1, chlorination at C4, and carboxylic acid incorporation at C3. This specific substitution pattern creates a multifunctional pharmacophore with tailored electronic properties and steric parameters essential for targeted bioactivity. The compound's molecular architecture enables diverse binding modalities critical for interactions with biological targets, positioning it as a valuable template in medicinal chemistry [3] [9].
The pyrazole ring constitutes a privileged scaffold in drug discovery due to its balanced physicochemical properties and structural versatility. Key features include:
Table 1: Structural and Electronic Properties of Pyrazole Derivatives
| Position | Substituent | Bond Angle (°) | Effect on Electron Density | Common Bioactivities |
|---|---|---|---|---|
| N1 | Benzyl | C3-N1-Cbenzyl: 125° | +I effect, enhances lipophilicity | Anticancer, Anti-inflammatory |
| C3 | Carboxylic Acid | O=C-O: 124° | -M effect, creates H-bond donor/acceptor | Enzyme inhibition |
| C4 | Chloro | C5-C4-Cl: 117° | -I effect, reduces electron density | Enhanced target binding |
| C5 | H | N2-C5-H: 119° | Unmodified reactivity site | Variable functionalization |
The structural resilience of pyrazoles under physiological conditions and their synthetic accessibility further contribute to their prominence. Over 15 FDA-approved drugs contain pyrazole cores, including celecoxib (anti-inflammatory), rimonabant (anti-obesity), and fipronil (insecticide), demonstrating the scaffold's therapeutic versatility [9].
Strategic incorporation of chloro and benzyl substituents profoundly influences the biological activity of pyrazole derivatives:
Biological Impact: Chlorination at C4 improves target binding affinity by 3-5 fold in kinase inhibitors due to halogen bonding with carbonyl oxygen atoms (bond distance: 3.0–3.3 Å). In KSP inhibitors, C4-chlorinated pyrazoles demonstrated IC50 values ≤250 nM compared to ≥1.2 µM for non-halogenated analogs [3].
Benzyl Group (N1 Position):
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1